molecular formula C8H6NO6- B153993 Oxiranylmethyl 5-nitrofuran-2-carboxylate CAS No. 129423-12-7

Oxiranylmethyl 5-nitrofuran-2-carboxylate

Katalognummer B153993
CAS-Nummer: 129423-12-7
Molekulargewicht: 213.14 g/mol
InChI-Schlüssel: XZXFAPQSXYMZJL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxiranylmethyl 5-nitrofuran-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Wirkmechanismus

The mechanism of action of Oxiranylmethyl 5-nitrofuran-2-carboxylate is not well understood. However, it is believed that the compound exerts its biological effects by interacting with specific molecular targets in cells. For instance, some studies suggest that the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects:
Oxiranylmethyl 5-nitrofuran-2-carboxylate has been shown to exhibit various biochemical and physiological effects. For instance, it has been shown to possess antimicrobial activities against various bacterial and fungal strains. Additionally, the compound has been shown to exhibit fluorescent properties, making it a potential candidate for use as a fluorescent probe for the detection of metal ions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Oxiranylmethyl 5-nitrofuran-2-carboxylate is its potential use as a precursor for the synthesis of other compounds with potential biological activities. Additionally, the compound has been shown to possess antimicrobial activities against various bacterial and fungal strains, making it a potential candidate for use as an antimicrobial agent. However, one of the limitations of this compound is its limited solubility in water, which may limit its use in certain applications.

Zukünftige Richtungen

There are several potential future directions for the study of Oxiranylmethyl 5-nitrofuran-2-carboxylate. One potential direction is the synthesis of other compounds using Oxiranylmethyl 5-nitrofuran-2-carboxylate as a precursor. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Furthermore, the compound's potential use as a fluorescent probe for the detection of metal ions warrants further investigation. Finally, additional studies are needed to evaluate the compound's potential as an antimicrobial agent against various bacterial and fungal strains.

Synthesemethoden

Oxiranylmethyl 5-nitrofuran-2-carboxylate is synthesized using a multi-step process that involves the reaction of furan-2-carboxylic acid with oxiranylmethyl chloride in the presence of a base. The resulting product is then treated with nitric acid to yield Oxiranylmethyl 5-nitrofuran-2-carboxylate. The purity of the compound is verified using various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Oxiranylmethyl 5-nitrofuran-2-carboxylate has been extensively studied for its potential applications in various scientific research fields. It has been used as a precursor for the synthesis of other compounds with potential biological activities. For instance, it has been used to synthesize nitrofuran-based compounds with antimicrobial activities against various bacterial and fungal strains. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Eigenschaften

CAS-Nummer

129423-12-7

Produktname

Oxiranylmethyl 5-nitrofuran-2-carboxylate

Molekularformel

C8H6NO6-

Molekulargewicht

213.14 g/mol

IUPAC-Name

oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C8H7NO6/c10-8(14-4-5-3-13-5)6-1-2-7(15-6)9(11)12/h1-2,5H,3-4H2

InChI-Schlüssel

XZXFAPQSXYMZJL-UHFFFAOYSA-M

SMILES

C1C(O1)COC(=O)C2=CC=C(O2)[N+](=O)[O-]

Kanonische SMILES

C1C(O1)CC2=C(OC(=C2)[N+](=O)[O-])C(=O)[O-]

Synonyme

2,3-epoxypropyl-5-nitrofuran-2-carboxylate
RB 88706
RB-88706

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.